molecular formula C9H16N4O2 B11731348 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11731348
M. Wt: 212.25 g/mol
InChI Key: JIUCDNCNRFJSDE-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C9H16N4O2. It is a white to light yellow solid at room temperature and is known for its stability under standard conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction, where an appropriate amine is reacted with the pyrazole derivative.

    Ethylation and Methoxyethylation: The ethyl and methoxyethyl groups are introduced through alkylation reactions using ethyl halides and methoxyethyl halides, respectively.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or an ester with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.

    5-Amino-1-methyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its properties.

    5-Amino-1-ethyl-N-(2-ethoxyethyl)-1H-pyrazole-4-carboxamide: Has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and reactivity.

Uniqueness

The presence of both the ethyl and methoxyethyl groups in 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide contributes to its unique chemical and biological properties. These substituents can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

5-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O2/c1-3-13-8(10)7(6-12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

JIUCDNCNRFJSDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NCCOC)N

Origin of Product

United States

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